molecular formula C11H9NO5 B1620588 2-(3-Carboxyprop-2-enoylamino)benzoic acid CAS No. 62530-49-8

2-(3-Carboxyprop-2-enoylamino)benzoic acid

Cat. No.: B1620588
CAS No.: 62530-49-8
M. Wt: 235.19 g/mol
InChI Key: QRJVIZCSCVUXBG-WAYWQWQTSA-N
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Preparation Methods

The synthesis of 2-(3-Carboxyprop-2-enoylamino)benzoic acid can be achieved through several routes. One common method involves the reaction of cis-butenedioic anhydride with anthranilic acid . The reaction conditions typically require a controlled environment to ensure the proper formation of the desired product. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.

Chemical Reactions Analysis

2-(3-Carboxyprop-2-enoylamino)benzoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving reagents like hydrogen gas or metal hydrides.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-(3-Carboxyprop-2-enoylamino)benzoic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism by which 2-(3-Carboxyprop-2-enoylamino)benzoic acid exerts its effects involves its interaction with specific molecular targets. The compound’s structure allows it to bind to proteins and other biomolecules, influencing their function and activity. The exact pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

2-(3-Carboxyprop-2-enoylamino)benzoic acid can be compared to other similar compounds, such as:

    Anthranilic acid: A precursor in its synthesis, anthranilic acid has similar functional groups but lacks the extended conjugation present in this compound.

    Cis-butenedioic anhydride: Another precursor, this compound is involved in the synthesis but has different reactivity and applications.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.

Properties

CAS No.

62530-49-8

Molecular Formula

C11H9NO5

Molecular Weight

235.19 g/mol

IUPAC Name

2-[[(Z)-3-carboxyprop-2-enoyl]amino]benzoic acid

InChI

InChI=1S/C11H9NO5/c13-9(5-6-10(14)15)12-8-4-2-1-3-7(8)11(16)17/h1-6H,(H,12,13)(H,14,15)(H,16,17)/b6-5-

InChI Key

QRJVIZCSCVUXBG-WAYWQWQTSA-N

SMILES

C1=CC=C(C(=C1)C(=O)O)NC(=O)C=CC(=O)O

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)O)NC(=O)/C=C\C(=O)O

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NC(=O)C=CC(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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